molecular formula C20H27NO3 B13371656 N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide

N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide

Cat. No.: B13371656
M. Wt: 329.4 g/mol
InChI Key: CPVRBAFQSTXUQE-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide is a synthetic organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane core, which is a diamondoid structure, linked to a carboxamide group and a methoxyphenoxyethyl side chain. This combination of structural elements imparts distinctive chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by isomerization.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the adamantane derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Methoxyphenoxyethyl Side Chain: The final step involves the reaction of the intermediate with 4-methoxyphenol and an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane core is known to enhance the compound’s ability to cross cellular membranes, allowing it to reach intracellular targets. The methoxyphenoxyethyl side chain can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyphenoxy)ethyl]-1-propanamine
  • N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine
  • N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-butanamine oxalate

Uniqueness

N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide stands out due to its adamantane core, which imparts unique properties such as enhanced stability and membrane permeability. This makes it particularly valuable in applications where these properties are crucial, such as in drug delivery and material science.

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C20H27NO3/c1-23-17-2-4-18(5-3-17)24-7-6-21-19(22)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22)

InChI Key

CPVRBAFQSTXUQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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